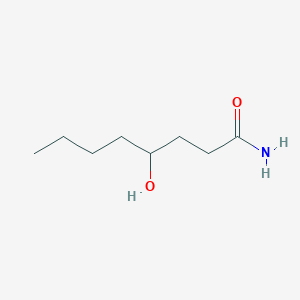
4-Hydroxyoctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyoctanamide is an organic compound with the molecular formula C8H17NO2 It is a hydroxylated derivative of octanamide, featuring a hydroxyl group (-OH) attached to the fourth carbon of the octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoctanamide typically involves the hydroxylation of octanamide. One common method is the catalytic oxidation of octanamide using a suitable oxidizing agent under controlled conditions. The reaction can be carried out in the presence of a catalyst such as palladium or platinum to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the hydroxylation reaction. Additionally, the purification of the final product is achieved through techniques such as crystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyoctanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of octanamide derivatives.
Reduction: The compound can be reduced to form octanamide by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of octanamide derivatives with carbonyl groups.
Reduction: Formation of octanamide.
Substitution: Formation of substituted octanamides with various functional groups.
Scientific Research Applications
4-Hydroxyoctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Hydroxyoctanamide involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory properties.
Comparison with Similar Compounds
Octanamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxyhexanamide: A shorter chain analog with similar properties but different physical characteristics.
4-Hydroxydecanamide: A longer chain analog with potentially different solubility and reactivity.
Uniqueness: 4-Hydroxyoctanamide is unique due to its specific chain length and the presence of the hydroxyl group at the fourth carbon. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
57753-50-1 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-hydroxyoctanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(10)5-6-8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |
InChI Key |
HWBALBCEUNMFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


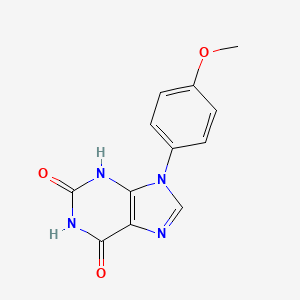
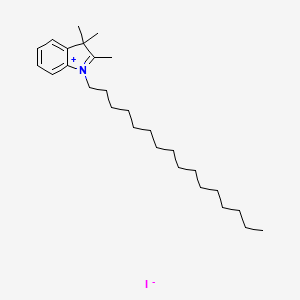
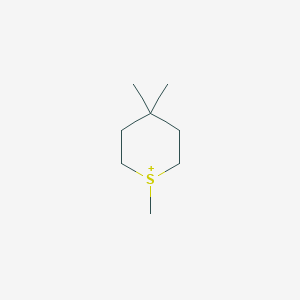
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
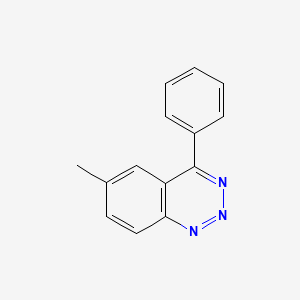
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
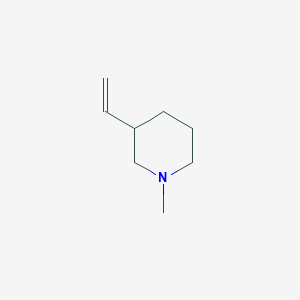

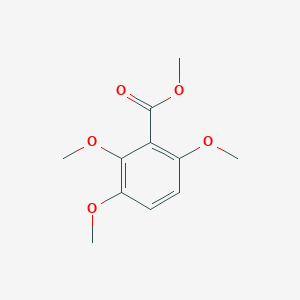
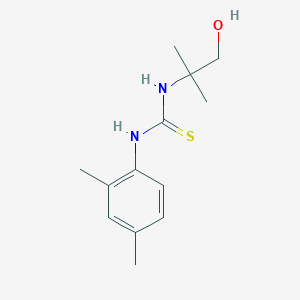
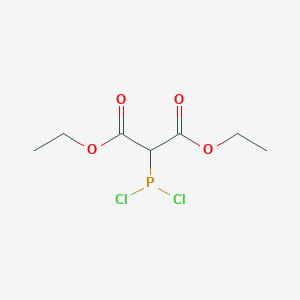
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)
